3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone
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Overview
Description
3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone is a complex organic compound with a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form 4-[(4-methoxyphenyl)sulfonyl]piperazine. This intermediate is then reacted with 2-chloro-N-(2-oxoethyl)acetamide to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the sulfonyl group produces a sulfide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can bind to active sites of enzymes, inhibiting their activity. Additionally, the piperazine and sulfonyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone
- 3-(4-Ethoxyphenyl)-2-((2-(4-ethoxy-phenyl)-2-oxoethyl)sulfanyl)-4(3H)-quinazolinone
Uniqueness
3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone is unique due to its combination of a quinazolinone core with a piperazine ring and a sulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H22N4O5S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]quinazolin-4-one |
InChI |
InChI=1S/C21H22N4O5S/c1-30-16-6-8-17(9-7-16)31(28,29)25-12-10-23(11-13-25)20(26)14-24-15-22-19-5-3-2-4-18(19)21(24)27/h2-9,15H,10-14H2,1H3 |
InChI Key |
NAZIFJTZSWZLBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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